molecular formula C18H11Cl2N3O4 B2548710 N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 1172551-31-3

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2548710
CAS No.: 1172551-31-3
M. Wt: 404.2
InChI Key: ZFUIBHYEXBTQDN-UHFFFAOYSA-N
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Description

The compound “N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide” is a complex organic molecule. It contains several functional groups including an oxadiazole ring, a dichlorophenyl group, a methoxybenzofuran group, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the oxadiazole ring might be formed through a cyclization reaction, while the dichlorophenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central oxadiazole ring. The presence of the dichlorophenyl and methoxybenzofuran groups could potentially introduce steric hindrance, affecting the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the oxadiazole ring is a heterocycle that can participate in various reactions. The dichlorophenyl group might undergo further substitution reactions, while the carboxamide group could be involved in condensation or hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl and methoxybenzofuran groups could affect its solubility, while the oxadiazole ring could influence its stability .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Several studies have been conducted on the synthesis of novel compounds with potential antimicrobial and antifungal properties. For instance, compounds have been synthesized and evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their antifungal activity against species like Candida albicans, Aspergillus niger, and Aspergillus clavatus. These compounds have shown varying degrees of efficacy, highlighting their potential in addressing microbial resistance (Kapadiya et al., 2020).

Anticancer Evaluation

Research on the synthesis and evaluation of anticancer activities of related compounds against various cancer cell lines is a significant area of interest. Some compounds have demonstrated moderate to excellent anticancer activity, suggesting a promising avenue for developing new therapeutic agents (Ravinaik et al., 2021).

Antioxidant Properties

The antioxidant properties of synthesized compounds have been investigated, with some showing significant free-radical scavenging ability. This indicates potential applications in preventing oxidative stress-related diseases (Shakir et al., 2014).

Nematicidal Activity

Novel compounds containing 1,2,4-oxadiazole derivatives have been evaluated for their nematicidal activities, showing promising results against Bursaphelenchus xylophilus, a pest causing significant damage to forestry. This research opens new possibilities for agricultural applications (Liu et al., 2022).

Enzyme Inhibition

The enzyme inhibition properties of these compounds, particularly against lipase and α-glucosidase, have been explored. Some synthesized compounds exhibit potent inhibitory activities, suggesting potential for treating diseases like diabetes and obesity (Bekircan et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, it might interact with biological targets such as proteins or enzymes. The specific interactions would depend on the molecular structure and the nature of the target .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety measures. This might include wearing protective clothing and avoiding inhalation or skin contact. The specific hazards would depend on the properties of the compound .

Future Directions

The future research directions for this compound could include exploring its potential uses, such as in pharmaceuticals or materials science. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3O4/c1-25-13-4-2-3-9-7-14(26-15(9)13)16(24)21-18-23-22-17(27-18)11-6-5-10(19)8-12(11)20/h2-8H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUIBHYEXBTQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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